molecular formula C20H28ClNO4 B14699202 Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride CAS No. 19713-28-1

Diphenethylamine, 3,3',4,4'-tetramethoxy-, hydrochloride

Cat. No.: B14699202
CAS No.: 19713-28-1
M. Wt: 381.9 g/mol
InChI Key: PMKQAJYOSZNVAA-UHFFFAOYSA-N
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Description

Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride is a chemical compound belonging to the phenethylamine class. This compound is characterized by the presence of methoxy groups at the 3’, 4, and 4’ positions on the phenethylamine backbone. It is closely related to other phenethylamines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove the methoxy groups, forming simpler phenethylamines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce simpler phenethylamines.

Scientific Research Applications

Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters. This inhibition leads to increased levels of neurotransmitters such as dopamine and serotonin, which can affect mood, cognition, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structure but fewer methoxy groups.

    Mescaline: A related compound with additional methoxy groups at the 5-position.

    3-Methoxytyramine: Another phenethylamine derivative with a single methoxy group.

Uniqueness

Diphenethylamine,3’,4,4’-tetramethoxy-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methoxy groups enhance its interaction with certain biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

19713-28-1

Molecular Formula

C20H28ClNO4

Molecular Weight

381.9 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine;hydrochloride

InChI

InChI=1S/C20H27NO4.ClH/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4;/h5-8,13-14,21H,9-12H2,1-4H3;1H

InChI Key

PMKQAJYOSZNVAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC.Cl

Origin of Product

United States

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